molecular formula C12H16ClNO3 B1445727 2-Morpholino-2-phenylacetic acid hydrochloride CAS No. 91641-50-8

2-Morpholino-2-phenylacetic acid hydrochloride

Cat. No.: B1445727
CAS No.: 91641-50-8
M. Wt: 257.71 g/mol
InChI Key: FCOURXHYILTZGV-UHFFFAOYSA-N
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Description

2-Morpholino-2-phenylacetic acid hydrochloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. The compound’s molecular formula is C12H16ClNO3, and it has a molecular weight of 257.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride typically involves the reaction of morpholine with phenylacetic acid under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-Morpholino-2-phenylacetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-2-phenylpropanoic acid
  • 2-Morpholino-2-phenylbutanoic acid
  • 2-Morpholino-2-phenylpentanoic acid

Uniqueness

2-Morpholino-2-phenylacetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in water and ethanol, along with its potential therapeutic and industrial applications, sets it apart from similar compounds .

Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOURXHYILTZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849420
Record name (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91641-50-8
Record name (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-morpholino-2-phenylacetate (0.34 g, 1.36 mmol) was dissolved in dioxane (11.4 ml) and 37% HCl (1.1 ml, 13.6 mmol) was added dropwise. The mixture was stirred at reflux overnight. 37% HCl (1.1 ml, 13.6 mmol) was added and the reaction was refluxed for additional 24 hours. The solvent was evaporated and the residue was triturated with acetonitrile (10 ml) to obtain 2-morpholino-2-phenylacetic acid hydrochloride (0.22 g, 63.7% yield) as a white solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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